molecular formula C18H20N4O B12698112 Ergoline-8-propanamide, alpha-cyano-, (8-beta)- CAS No. 88133-27-1

Ergoline-8-propanamide, alpha-cyano-, (8-beta)-

Cat. No.: B12698112
CAS No.: 88133-27-1
M. Wt: 308.4 g/mol
InChI Key: ZXLRSHXSCSEVCI-FKXQAQCOSA-N
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Description

Alpha-Cyanoergoline-8-beta-propanamide is a complex organic compound with the molecular formula C18H20N4O. It contains various functional groups, including a cyano group, an amide group, and multiple aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyanoergoline-8-beta-propanamide typically involves multi-step organic reactions. One common approach is the cyanation of ergoline derivatives, where a cyano group is introduced into the molecular structure. This can be achieved using reagents such as potassium cyanide or trimethylsilyl cyanide under specific reaction conditions .

Industrial Production Methods: Industrial production of alpha-Cyanoergoline-8-beta-propanamide may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyanation process .

Chemical Reactions Analysis

Types of Reactions: Alpha-Cyanoergoline-8-beta-propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha-Cyanoergoline-8-beta-propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Cyanoergoline-8-beta-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that regulate cellular functions .

Comparison with Similar Compounds

Uniqueness: Alpha-Cyanoergoline-8-beta-propanamide is unique due to its specific functional groups and the presence of a cyano group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

88133-27-1

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

3-[(6aR,9S)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide

InChI

InChI=1S/C18H20N4O/c19-7-11(18(20)23)4-10-5-14-13-2-1-3-15-17(13)12(9-22-15)6-16(14)21-8-10/h1-3,9-11,14,16,21-22H,4-6,8H2,(H2,20,23)/t10-,11?,14?,16-/m1/s1

InChI Key

ZXLRSHXSCSEVCI-FKXQAQCOSA-N

Isomeric SMILES

C1[C@H](CN[C@H]2C1C3=C4C(=CNC4=CC=C3)C2)CC(C#N)C(=O)N

Canonical SMILES

C1C(CNC2C1C3=C4C(=CNC4=CC=C3)C2)CC(C#N)C(=O)N

Origin of Product

United States

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